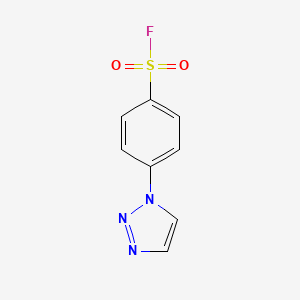

4-(Triazol-1-yl)benzenesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Triazol-1-yl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C8H6FN3O2S It is characterized by the presence of a triazole ring attached to a benzenesulfonyl fluoride group

Wirkmechanismus

Target of Action

The primary target of the compound 4-(Triazol-1-yl)benzenesulfonyl fluoride is Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

This compound interacts with its target, HSP90, by binding to it. This binding affinity was demonstrated in a preliminary HSP90 binding assay

Biochemical Pathways

These could include pathways related to signal transduction, cell cycle control, and transcriptional regulation .

Result of Action

Given its interaction with hsp90, it can be inferred that it may influence the stability and function of hsp90 client proteins, potentially leading to effects at the cellular level .

Biochemische Analyse

Biochemical Properties

Triazoles and their derivatives have been found to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These properties suggest that 4-(Triazol-1-yl)benzenesulfonyl fluoride may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

These compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis

Molecular Mechanism

It is known that triazole compounds can form a C-N bond with the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triazol-1-yl)benzenesulfonyl fluoride typically involves the reaction of 4-chlorobenzenesulfonyl fluoride with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a copper catalyst, often copper sulfate (CuSO4) in the presence of sodium ascorbate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Triazol-1-yl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.

Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, particularly with alkynes and azides.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

Cycloaddition: Copper catalysts and solvents like DMF or ethanol are commonly used.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

Substitution Reactions: Products include sulfonamide derivatives, thioethers, and sulfonate esters.

Cycloaddition Reactions: Products include various triazole derivatives.

Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used.

Wissenschaftliche Forschungsanwendungen

4-(Triazol-1-yl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins and nucleic acids.

Industry: The compound is used in the development of new materials, including polymers and coatings with specific properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Triazol-1-yl)benzenesulfonamide

- 4-(Triazol-1-yl)benzenesulfonic acid

- 4-(Triazol-1-yl)benzenesulfonyl chloride

Uniqueness

4-(Triazol-1-yl)benzenesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonamide, sulfonic acid, and sulfonyl chloride derivatives. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable tool in bioconjugation and enzyme inhibition studies.

Biologische Aktivität

4-(Triazol-1-yl)benzenesulfonyl fluoride (CAS No. 2361645-39-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a triazole ring attached to a benzenesulfonyl fluoride moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its antifungal and antibacterial properties.

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit promising antifungal properties. For instance, derivatives of triazole have shown potent activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus.

| Compound | MIC (μg/mL) | Target Fungi |

|---|---|---|

| This compound | TBD | C. albicans, A. fumigatus |

| Compound 1n | 0.0156 | C. albicans |

| Compound 3 | 0.00097 - 0.0156 | C. albicans, C. parapsilosis, C. tropicalis |

In a comparative study, compounds with similar structures to this compound exhibited antifungal activities significantly higher than traditional antifungal agents like fluconazole, suggesting that modifications in the triazole structure can enhance efficacy against resistant fungal strains .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored, particularly against drug-resistant strains. For example, certain synthesized triazole compounds have demonstrated remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | MRSA |

| Compound 28g | 0.25 - 1 | MRSA, E. coli |

Studies show that compounds similar to this compound can exhibit MIC values significantly lower than those of conventional antibiotics, indicating their potential as effective antibacterial agents .

The mechanism underlying the biological activity of this compound may involve the inhibition of specific enzymes or pathways critical for microbial survival. For instance, triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby compromising cell integrity and function .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

- Antifungal Efficacy Study : A series of triazole derivatives were synthesized and tested against a panel of fungal pathogens. The results indicated that certain modifications led to enhanced antifungal activity compared to standard treatments.

- Antibacterial Screening : A comparative analysis was conducted on various triazole compounds against drug-resistant bacterial strains, revealing that some derivatives exhibited superior antibacterial activity compared to existing antibiotics.

Eigenschaften

IUPAC Name |

4-(triazol-1-yl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUFIAXYRJDNFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.